molecular formula C16H15NO3 B14782997 Methyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate CAS No. 92635-05-7

Methyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate

Cat. No.: B14782997
CAS No.: 92635-05-7
M. Wt: 269.29 g/mol
InChI Key: KYXZNCZFSIHSMV-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate is an organic compound with the molecular formula C16H15NO3 It is a derivative of acrylic acid and features a naphthalene ring, which is a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate typically involves the reaction of 2-naphthylamine with acetic anhydride to form N-acetyl-2-naphthylamine. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated naphthalene derivatives.

Scientific Research Applications

Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of polymers and advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. In materials science, the compound’s electronic properties are exploited to create materials with desired conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(naphthalen-2-yl)acetate: Similar structure but lacks the acetamido group.

    Naphthalene-2-carboxylic acid: Contains a carboxylic acid group instead of the ester and acetamido groups.

    2-Acetamidonaphthalene: Similar but lacks the acrylic ester moiety.

Uniqueness

Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate is unique due to the combination of the naphthalene ring, acetamido group, and acrylic ester moiety

Properties

IUPAC Name

methyl 2-acetamido-3-naphthalen-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(18)17-15(16(19)20-2)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXZNCZFSIHSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700670
Record name Methyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92635-05-7
Record name Methyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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